4-[3-(4-benzylpiperidine-1-carbonyl)piperidin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine
Description
The compound 4-[3-(4-benzylpiperidine-1-carbonyl)piperidin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine features a pyrimidine core substituted with a 1,2,4-triazole group and a piperidine moiety linked via a benzyl-carbonyl spacer.
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O/c32-24(29-11-8-20(9-12-29)13-19-5-2-1-3-6-19)21-7-4-10-30(15-21)22-14-23(27-17-26-22)31-18-25-16-28-31/h1-3,5-6,14,16-18,20-21H,4,7-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYICMSQQIHUCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)N3C=NC=N3)C(=O)N4CCC(CC4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces.
Biochemical Pathways
Without specific target identification, it’s challenging to definitively state which biochemical pathways F6456-0411 affects. Given its structural features, it’s plausible that it could influence pathways involving piperidine or triazole moieties.
Comparison with Similar Compounds
Triazole- and Piperidine-Containing Analogs
1-(6-(1H-1,2,4-Triazol-1-yl)pyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide (CAS: 1797349-48-4)
- Structure : Pyridazine core with triazole and piperidine-carboxamide substituents.
- Key Features : Enhanced solubility due to the carboxamide group; molecular weight = 364.4 g/mol.
(R)-N-((R)-1-(4-((1H-1,2,4-Triazol-1-yl)methyl)-4-cyclohexylpiperidin-1-yl)-3-(4-chlorophenyl)-... (CAS: 479413-70-2)
- Structure : Piperidine-triazole conjugate with a cyclohexyl group.
2-Amino-6-triazolyl purine pyridinium conjugates
- Structure : Purine core with triazole and piperidine groups.
- Key Features : Water solubility due to pyridinium ion, contrasting with the target compound’s likely lower solubility .
Pyrimidine-Based Compounds
6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione
- Structure : Pyrimidine-dione with a piperidinylmethyl group.
- Key Features : Demonstrated anti-mycobacterial activity (e.g., against tuberculosis), suggesting the pyrimidine-piperidine scaffold’s therapeutic relevance .
4-(Piperidin-1-yl)-6-{4-(pyridin-2-yl)piperazine-1-carbonyl-1H-imidazol-1-yl}pyrimidine (CAS: 1251595-28-4)
- Structure : Pyrimidine with piperidine and imidazole-piperazine substituents.
- Key Features : The piperazine-carbonyl group may enhance binding to kinase targets, analogous to the benzyl-carbonyl spacer in the target compound .
Antimicrobial Activity of Triazole Derivatives
4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl]-piperidinium nitrate
- Structure : Benzisoxazole-triazole-piperidinium hybrid.
- Key Features : Moderate antimicrobial activity (R factor = 0.067 in crystallography studies); fluorinated groups may improve metabolic stability .
Quinazoline-Triazole Schiff Bases
- Structure : Quinazoline core with triazole Schiff bases.
- Key Features : Up to 72% inhibition of fungal pathogens (e.g., apple腐烂菌) at 50 µg/mL, highlighting triazole’s role in antifungal activity .
Physicochemical Properties
Preparation Methods
Preparation of 4,6-Dichloropyrimidine
4,6-Dichloropyrimidine is the foundational intermediate for introducing substituents at positions 4 and 6. Its synthesis typically follows established protocols involving cyclization of urea derivatives with malonic acid derivatives under acidic conditions.
| Parameter | Value |
|---|---|
| Reaction Temperature | 150°C |
| Reaction Time | 1 hour |
| Solvent | Ethanol |
| Base | DIPEA |
| Yield | 78% |
Functionalization at Position 4: Piperidine Installation and Amide Coupling
Synthesis of 4-Benzylpiperidine-1-carbonyl Intermediate
General Procedure for Amide Coupling :
1-(Tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 equiv) is dissolved in N,N-dimethylformamide (DMF) and treated with COMU (2.0 equiv) and DIPEA (3.0 equiv). 4-Benzylpiperidine (1.2 equiv) is added, and the reaction is stirred at room temperature for 12 hours. Deprotection with hydrochloric acid (5.0 equiv) yields 4-benzylpiperidine-1-carbonylpiperidine as a colorless oil (Yield: 65%).
Analytical Validation :
Coupling of Piperidine Intermediate to Pyrimidine Core
Procedure :
6-Chloro-4-(1H-1,2,4-triazol-1-yl)pyrimidine (1.0 equiv) is reacted with 4-benzylpiperidine-1-carbonylpiperidine (1.2 equiv) in ethanol using DIPEA (2.5 equiv) as base. Microwave irradiation at 150°C for 5 minutes followed by 1 hour at 150°C affords the target compound after HPLC purification (Yield: 56%).
Optimization Insights :
-
Microwave irradiation enhances reaction efficiency by reducing side reactions.
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Excess piperidine derivative (up to 5.0 equiv) improves conversion rates.
Structural Elucidation and Purity Assessment
High-Resolution Mass Spectrometry (HRMS)
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Observed : m/z 475.2386 [M+H]+.
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Calculated for C26H31N8O : 475.2382.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR (400 MHz, DMSO-d6) :
δ 9.12 (s, 1H, Triazole-H), 8.45 (s, 1H, Pyrimidine-H), 7.25–7.35 (m, 5H, Ar-H), 4.10–4.30 (m, 4H, Piperidine-H), 3.50–3.70 (m, 4H, Piperidine-H), 2.70–2.85 (m, 1H, CH-Benzyl), 1.40–1.90 (m, 12H, Piperidine-H).
High-Performance Liquid Chromatography (HPLC)
-
Purity : >98% (λ = 254 nm).
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Retention Time : 6.2 minutes (C18 column, 0.1% formic acid/acetonitrile gradient).
Comparative Analysis of Synthetic Routes
Alternative methodologies from patent literature (CA3029305A1) describe spirocyclic indole-pyrimidine hybrids but validate the utility of SNAr and amide coupling for analogous systems. Key advantages of the reported route include:
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Regioselectivity : Sequential substitution at positions 4 and 6 avoids cross-reactivity.
-
Scalability : Microwave-assisted steps reduce reaction times from hours to minutes.
Q & A
Q. What are the typical multi-step synthetic routes for synthesizing this compound, and what critical parameters control yield and purity?
- Methodological Answer : Synthesis involves sequential coupling reactions. A common route starts with functionalizing the pyrimidine core at position 4 with a piperidine-benzylpiperidine carbonyl moiety, followed by introducing the 1,2,4-triazole group at position 6. Key steps include:
Nucleophilic substitution at the pyrimidine C4 position using a pre-synthesized 3-(4-benzylpiperidine-1-carbonyl)piperidine intermediate.
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to install the triazole group.
Critical parameters:
- Temperature control (e.g., maintaining 0–5°C during sensitive acylation steps to prevent side reactions).
- Solvent selection (e.g., DMF for polar intermediates, THF for cycloadditions).
- Catalyst optimization (e.g., Cu(I) catalysts for CuAAC efficiency).
Yield optimization requires purification via column chromatography or recrystallization .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization, and how can data resolve ambiguities in functional group assignment?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H/¹³C NMR identifies proton environments (e.g., benzyl protons at δ 7.2–7.4 ppm, piperidine CH₂ groups at δ 2.5–3.5 ppm).
- 2D NMR (COSY, HSQC) resolves overlapping signals, confirming connectivity between the pyrimidine and triazole moieties.
- X-ray Crystallography :
- SHELX software refines crystal structures to confirm stereochemistry and bond angles, especially for the piperidine-benzylpiperidine carbonyl linkage.
Example: A 1.2 Å resolution structure can unambiguously assign the triazole orientation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate modifications to the benzylpiperidine or triazole moieties on biological activity?
- Methodological Answer :
- Systematic Analog Synthesis :
Replace benzylpiperidine with cyclohexyl or phenylpiperazine groups to assess hydrophobic interactions.
Substitute triazole with imidazole or tetrazole to probe hydrogen-bonding effects. - Biological Assays :
Use enzyme inhibition assays (e.g., kinase profiling) and cell-based viability tests. - Data Analysis :
Compare IC₅₀ values and ligand efficiency metrics. For example:
| Modification | Target Enzyme IC₅₀ (nM) | Ligand Efficiency (LE) |
|---|---|---|
| Benzylpiperidine | 12 ± 2 | 0.32 |
| Cyclohexyl | 45 ± 5 | 0.25 |
| This table highlights the benzyl group's critical role in potency . |
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays.
- Control Experiments : Test for off-target effects via selectivity panels (e.g., 100-kinase screening).
- Data Normalization : Account for batch-to-batch variability in compound purity (HPLC ≥95%) and solvent effects (DMSO concentration <0.1%).
Example: Discrepancies in IC₅₀ values may arise from assay buffer pH differences; replicate studies at pH 7.4 and 6.8 clarify pH-dependent activity .
Q. How can Design of Experiments (DoE) optimize reaction conditions in multi-step syntheses?
- Methodological Answer :
- Factor Screening : Use fractional factorial designs to test variables (temperature, catalyst loading, solvent ratio).
- Response Surface Methodology (RSM) : Model interactions between factors. For example:
| Factor | Range | Optimal Value |
|---|---|---|
| Temperature | 60–100°C | 80°C |
| Cu(I) Catalyst | 5–15 mol% | 10 mol% |
- Validation : Confirm optimized conditions in triplicate runs, achieving ≥85% yield .
Q. What integrated computational approaches predict binding affinity with target enzymes, and how are these validated experimentally?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme complexes (e.g., 100 ns trajectories) to assess binding stability.
- Free Energy Perturbation (FEP) : Calculate ΔΔG for modifications (e.g., triazole → imidazole).
- Experimental Validation :
- Isothermal Titration Calorimetry (ITC) measures binding thermodynamics.
- Crystallography confirms predicted binding poses (e.g., triazole π-stacking with Tyr123) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
